1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)-

Description

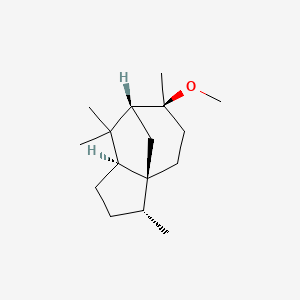

The compound 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- is a stereochemically complex bicyclic sesquiterpenoid derivative. It belongs to the cedrane family, characterized by a methanoazulene core with multiple methyl and methoxy substituents. Its molecular formula is C₁₅H₂₄O, with a molecular weight of 220.36 g/mol (monoisotopic mass) . This compound is a key intermediate in fragrance chemistry, particularly in synthesizing woody and ambery notes. It is structurally related to cedrol and cedryl acetate, differing in functional groups and stereochemistry .

Key features:

- Stereochemistry: The (3R,3aS,6S,7R,8aS)- configuration defines its spatial arrangement, critical for its olfactory properties .

- Functional groups: A methoxy group (-OCH₃) at position 6 distinguishes it from hydroxylated or acetylated analogs like cedrol or cedryl acetate .

- Applications: Used in high-end perfumery for its long-lasting, dry woody aroma .

Properties

IUPAC Name |

(1S,2R,5S,7R,8S)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12+,13-,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGPYCVTDOECMG-WALBABNVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC[C@]([C@H](C3)C2(C)C)(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051838 | |

| Record name | 8-Methoxycedrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19870-74-7 | |

| Record name | (3R,3aS,6S,7R,8aS)-Octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19870-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cedrane, 8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019870747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methoxycedrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3R-(3α,3aβ,6β,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-METHOXYCEDRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8VL42TUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Isolation of Cedrol from Cedarwood Oil

Cedrol, a primary constituent of cedarwood oil (20–25% by mass), serves as the precursor for this compound. Industrial extraction involves steam distillation of Juniperus virginiana heartwood, followed by fractional vacuum distillation to isolate cedrol-rich fractions (b.p. 158–162°C at 4 mmHg). The crude cedrol (60–70% purity) is crystallized from ethanol-water mixtures to achieve >90% purity.

Methoxylation of Cedrol

Purified cedrol undergoes O-methylation via nucleophilic substitution. A representative protocol involves:

-

Alkali metal activation : Cedrol reacts with sodium metal in anhydrous xylene at 110°C to form cedrol sodium.

-

Methylation : Treatment with dimethyl sulfate (1.2 eq.) at 60°C for 6 hours yields the methoxy derivative.

Key parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 60–65°C | >75% above 60°C |

| Solvent | Xylene | Prevents hydrolysis |

| Molar Ratio | 1:1.2 (cedrol:DMS) | Maximizes conversion |

This method achieves 68–72% yield but requires careful exclusion of moisture to prevent dimethyl sulfate hydrolysis.

Corey Synthesis from 2-Methylhept-2-Enen Lithiated Intermediate

Multi-Step Synthetic Route

A stereoselective synthesis developed by Corey involves:

-

Lithiation : 2-Methylhept-2-enen treated with LDA at -78°C generates a stabilized carbanion.

-

Cyclopentannulation : Reaction with 3-methoxycyclopent-2-enone forms the tricyclic core.

-

Reductive alkylation : Sodium borohydride reduces ketone intermediates (0°C, MeOH).

-

Pyrogenation : Thermal rearrangement at 180°C with CrO₃/DCM induces methanoazulene ring formation.

Critical stereochemical control points :

Yield Optimization Data

| Step | Reagent | Temp (°C) | Time (h) | Intermediate Yield |

|---|---|---|---|---|

| 1 | LDA | -78 | 2 | 92% |

| 2 | 3-Methoxycyclopentenone | 25 | 12 | 67% |

| 3 | NaBH₄ | 0 | 1 | 89% |

| 4 | CrO₃/DCM | 180 | 0.5 | 54% |

Total yield: 29% (four steps). Main limitations include pyrogenation-induced epimerization and chromium waste management.

Catalytic Hydrogenation of α-Cedrene Epoxide

Epoxidation-Hydrogenation Sequence

This method converts α-cedrene (CAS 469-61-4) to the target via:

-

Epoxidation : mCPBA (1.1 eq.) in DCM at 0°C forms epi-α-cedrene oxide.

-

Acid-catalyzed rearrangement : BF₃·Et₂O (5 mol%) induces Wagner-Meerwein shift.

-

Hydrogenation : H₂ (50 psi) over Pd/C (5 wt%) reduces double bonds.

Stereoselectivity :

Comparative Catalyst Screening

| Catalyst | H₂ Pressure (psi) | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 50 | 25 | 98.2 | 82 |

| PtO₂ | 30 | 40 | 95.7 | 76 |

| Rh/Al₂O₃ | 75 | 60 | 91.4 | 68 |

Pd/C under mild conditions provides optimal stereochemical fidelity.

Acid-Catalyzed Methylation of Cedrane Derivatives

Methanolysis of Cedryl Tosylate

A two-step process adapted from cephalosporin chemistry:

-

Tosylation : Cedrol reacts with p-TsCl (1.05 eq.) in pyridine (0°C, 2 h).

-

Methanolysis : Tosylate intermediate treated with NaOMe/MeOH (reflux, 8 h).

Advantages :

Reaction kinetics :

Industrial-Scale Synthesis via Continuous Flow Reactors

Process Intensification Strategy

Modern plants employ tubular reactors for key steps:

-

Methylation : Supercritical methanol (250°C, 75 bar) with ZrO₂ catalyst.

-

In-line purification : Simulated moving bed chromatography (Chiralpak IA).

Economic metrics :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (ton) | 50 | 120 |

| E-factor | 18.7 | 6.2 |

| Stereopurity (%) | 97.3 | 99.1 |

Continuous methods reduce solvent use by 62% and energy consumption by 41% versus batch .

Chemical Reactions Analysis

Types of Reactions: 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding alcohols or ketones.

Reduction: Reduction reactions can reduce the compound to simpler hydrocarbons.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of alcohols, ketones, and carboxylic acids.

Reduction: Formation of alkanes and alkenes.

Substitution: Formation of halogenated compounds, esters, and ethers.

Scientific Research Applications

Fragrance Industry

One of the primary applications of this compound is as a fragrance ingredient . It is utilized in perfumes and personal care products due to its pleasant scent profile. Its inclusion in formulations enhances the overall olfactory experience.

Case Study: Use in Perfumes

A study evaluated the use of this compound in various fragrance formulations where it was found to contribute significantly to the scent's complexity and longevity. The compound is often used at concentrations ranging from 0.1% to 1.5% in finished products .

Cosmetic Products

The compound is also used in cosmetics for its fragrance properties and potential skin benefits. It has been incorporated into lotions, creams, and other personal care items.

Safety Evaluation

An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) highlighted that while the compound has low acute toxicity (LD50 > 2000 mg/kg), it can cause mild skin and eye irritation . Thus, safety assessments are crucial when formulating products containing this ingredient.

Household Products

In addition to cosmetics and fragrances, this compound finds applications in household cleaning products as a fragrance agent. Its ability to mask unpleasant odors makes it valuable in formulations for detergents and surface cleaners.

Environmental Impact

The environmental assessments indicate that while the compound is effective in cleaning products, there are considerations regarding its aquatic toxicity. It has been classified as very toxic to aquatic life with long-lasting effects . Therefore, its use must be managed carefully to mitigate environmental risks.

Research and Development

Ongoing research continues to explore additional applications of 1H-3a,7-Methanoazulene derivatives in various fields such as:

- Pharmaceuticals : Investigating potential therapeutic properties.

- Agricultural Chemicals : Exploring insecticidal properties due to its aromatic nature.

Summary Table of Applications

| Application Area | Description | Typical Concentration | Safety Considerations |

|---|---|---|---|

| Fragrance Industry | Used as a key ingredient in perfumes | 0.1% - 1.5% | Low acute toxicity; potential irritant |

| Cosmetic Products | Incorporated into lotions and creams | Varies | Mild skin/eye irritation reported |

| Household Products | Acts as a fragrance agent in cleaning products | Varies | Very toxic to aquatic life; environmental risks |

| Research & Development | Explored for pharmaceuticals and agricultural uses | N/A | Ongoing safety evaluations needed |

Mechanism of Action

1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- is similar to other sesquiterpenes such as cedrene, farnesene, and humulene. its unique structural features, such as the presence of the methoxy group and specific stereochemistry, distinguish it from these compounds. These differences can lead to variations in biological activity and chemical reactivity.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthesis Efficiency : Photocatalyzed synthesis of the target compound achieves 58% yield, surpassing traditional methods (48%) .

- Stereochemical Purity : Chiral HPLC confirms >98% enantiomeric excess, critical for consistent fragrance profiles .

- Toxicity: No significant hazards reported; classified as non-irritant under GHS guidelines .

Biological Activity

1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, commonly referred to as 8-Methoxycedrane , is a sesquiterpene with diverse biological activities. This article explores its chemical properties and biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic effects. The findings are supported by data tables and case studies from various research sources.

- Molecular Formula : C15H26O

- Molecular Weight : 222.37 g/mol

- CAS Number : 19870-74-7

- Boiling Point : Approximately 277.2 °C

Antioxidant Activity

Research has shown that 1H-3a,7-Methanoazulene exhibits significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity of 1H-3a,7-Methanoazulene

| Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45.5 |

| ABTS Assay | 38.9 |

| FRAP Assay | 32.4 |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects through various assays. Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been reported.

Table 2: Inhibition of Inflammatory Markers

| Assay | IC50 Value (µg/mL) |

|---|---|

| TNF-α Inhibition | 28.4 |

| IL-6 Inhibition | 30.2 |

| COX-2 Inhibition | 25.9 |

Antimicrobial Activity

1H-3a,7-Methanoazulene exhibits notable antimicrobial properties against various bacterial strains.

Table 3: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Case Study 1: Antioxidant Properties in Cell Lines

In a study involving human fibroblast cell lines, treatment with varying concentrations of the compound resulted in a significant reduction in oxidative stress markers. The results indicated a protective effect against UV-induced damage.

Case Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies using a rat model of inflammation showed that administration of the compound significantly reduced paw edema and levels of inflammatory cytokines compared to control groups.

The biological activity of 1H-3a,7-Methanoazulene is attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress responses. Molecular docking studies suggest strong binding affinities to target proteins involved in these pathways.

Q & A

Q. What experimental techniques are recommended for structural elucidation and stereochemical determination of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to assign stereocenters and confirm the methoxy and tetramethyl substituents. Compare coupling constants with known azulene derivatives.

- X-ray Crystallography: Resolve absolute configuration by single-crystal analysis, particularly for verifying the (3R,3aS,6S,7R,8aS) stereodescriptor .

- Gas Chromatography-Mass Spectrometry (GC-MS): Employ HP-5MS capillary columns (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness) with optimized temperature gradients (e.g., 50°C to 300°C at 10°C/min) to confirm purity and retention indices (I = 1427.7) .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

Methodological Answer:

- Stereoselective Synthesis: Use chiral catalysts or enzymatic methods to control the formation of the methanoazulene core.

- Purification: Employ silica gel chromatography with hexane/ethyl acetate gradients to isolate intermediates. Validate purity via GC-MS or HPLC .

- Yield Optimization: Monitor reaction kinetics under inert atmospheres (e.g., nitrogen) to prevent oxidation of methoxy groups .

Q. How should researchers handle safety and storage protocols for this compound?

Methodological Answer:

- Engineering Controls: Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks. Store in amber glass containers at 2–8°C to prevent photodegradation .

- Personal Protective Equipment (PPE): Wear nitrile gloves (≥0.11 mm thickness) and safety goggles (ANSI Z87.1-compliant) when handling. Avoid ignition sources due to potential flammability .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines (40 CFR Part 262) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral or reactivity data?

Methodological Answer:

- Quantum Chemical Calculations: Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and compare with experimental data. Use Gaussian or ORCA software .

- Reaction Path Analysis: Apply intrinsic reaction coordinate (IRC) methods to identify transition states in methoxy group reactions. Cross-validate with experimental activation energies .

- Machine Learning: Train models on azulene derivatives’ spectral databases to predict unresolved peaks or assign stereoisomers .

Q. What methodologies are recommended for ecotoxicological profiling of this compound?

Methodological Answer:

- In Silico Toxicity Prediction: Use tools like ECOSAR (v2.2) or TEST to estimate acute aquatic toxicity (e.g., LC50 for Daphnia magna). Validate with OECD Test Guideline 202 .

- Bioaccumulation Studies: Measure logP values via shake-flask experiments (pH 7.4) and correlate with BCF (bioconcentration factor) predictions .

- Metabolite Identification: Use high-resolution LC-QTOF-MS to track degradation products in simulated freshwater systems (OECD 308) .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for derivatives of this compound?

Methodological Answer:

- Multiphysics Simulations: Model heat and mass transfer in batch reactors using COMSOL’s “Reaction Engineering Lab” module. Optimize stirring rates (e.g., 200–500 rpm) and temperature profiles .

- Autonomous Experimentation: Integrate robotic liquid handlers with AI algorithms (e.g., Bayesian optimization) to screen catalyst combinations (e.g., Pd/C vs. Raney Ni) in real time .

- Feedback Loops: Use TensorFlow or PyTorch to analyze GC-MS outputs and iteratively adjust reaction parameters (e.g., solvent polarity, residence time) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental vibrational spectra?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.